molecular formula C14H12ClN5 B6443353 N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640878-91-5

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6443353
CAS No.: 2640878-91-5
M. Wt: 285.73 g/mol
InChI Key: QKAMFJRRIXSBHJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group and a cyclopropyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through various methods, including the condensation of formamide with cyanamide, followed by cyclization.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride and an appropriate nucleophile.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

N-(3-chlorophenyl)-9-cyclopropyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chlorophenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAMFJRRIXSBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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